molecular formula C5H5NO3 B057465 Methyl isoxazole-5-carboxylate CAS No. 15055-81-9

Methyl isoxazole-5-carboxylate

Cat. No. B057465
CAS RN: 15055-81-9
M. Wt: 127.1 g/mol
InChI Key: ILPCPKZAAQXHKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl isoxazole-5-carboxylate derivatives, including methyl 3,5-diaryl-isoxazoline-5-carboxylates, can be achieved through one-pot high-throughput methods. This approach involves a sequence of three 2-component reaction steps, resulting in compounds with functional group diversity, as demonstrated in the creation of a 160-membered library of these compounds (Biswas, Kumar, & Das Sarma, 2013). Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been employed to synthesize isoxazole-4-carboxylic acid derivatives, showcasing the versatility of this compound in generating a variety of functionalized isoxazoles (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Molecular Structure Analysis

Structural studies, including experimental and theoretical analyses, have been conducted on isoxazole derivatives to understand their molecular characteristics. For instance, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to methyl isoxazole-5-carboxylate, was investigated to explore its promising immunological activity. These studies utilized density functional theory (DFT) and topological analysis to provide insights into the molecular structure and properties of such compounds (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

Chemical Reactions and Properties

Methyl isoxazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of novel compounds. For example, bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to 3-aryl-5-bromomethyl-isoxazole-4-carboxylates, which are precursors to 3-aryl-5-formyl-isoxazole-4-carboxylates. These products have been utilized as substrates for the synthesis of isoxazole-fused heterocycles (Roy, B, & Batra, 2004).

Scientific Research Applications

  • Synthesis of Heterocycles : Methyl isoxazole-5-carboxylate derivatives have been used as substrates for synthesizing various isoxazole-fused heterocycles, playing a crucial role in the development of new chemical compounds (Roy, Rajaraman, & Batra, 2004).

  • Isoxazole-4-carboxylic Acid Derivatives : These compounds can be synthesized through domino isoxazole-isoxazole isomerization, indicating their potential in creating diverse chemical structures (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

  • Synthesis of α-Aminopyrrole Derivatives : Methyl isoxazole-5-carboxylate is used in developing methods for synthesizing methyl 5-aminopyrrole-3-carboxylates, indicating its relevance in organic synthesis (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

  • Functionalization of Isoxazole AMPA Analogs : It's utilized in the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, showing its utility in modifying isoxazole AMPA analogs (Zhou & Natale, 1998).

  • Biological Activity Studies : Methyl isoxazole-5-carboxylate derivatives have been studied for their potential synergistic effects with antitumor drugs, indicating their possible applications in chemotherapy (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).

  • Study of Isoxazole Tautomerism : Understanding the tautomerism of isoxazole compounds, including methyl isoxazole-5-carboxylate, is essential for chemical and pharmaceutical research (Boulton & Katritzky, 1961).

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

methyl 1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPCPKZAAQXHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371683
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoxazole-5-carboxylate

CAS RN

15055-81-9
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
U Grošelj, A Drobnič, S Rečnik, J Svete… - Helvetica Chimica …, 2001 - Wiley Online Library
… On the other hand, isoxazole-5-carboxamide 26b was not transformed into methyl isoxazole-5carboxylate 27b upon passing through a silica-gel-filled column with CHCl3/MeOH as …
Number of citations: 19 onlinelibrary.wiley.com
SC Shin, AK El-Damasy, JH Lee, SH Seo… - International Journal of …, 2020 - mdpi.com
Inhibition of the molecular chaperone heat shock protein 90 (Hsp90) represents a promising approach for cancer treatment. BIIB021 is a highly potent Hsp90 inhibitor with remarkable …
Number of citations: 6 www.mdpi.com
A Sato, T Miyao, K Funatsu - Molecular Informatics, 2022 - Wiley Online Library
… When Normal or withPhysics embedding was used, the nitrogen atom was regarded as important for Methyl-isoxazole-5-carboxylate (Figure 3 left). However, using Mol2Vec embedding…
Number of citations: 7 onlinelibrary.wiley.com
DA Chaplygin, IV Ananyev, LL Fershtat… - Synthesis, 2020 - thieme-connect.com
A novel method for the synthesis of a diverse series of functionally substituted five-membered heterocyclic compounds via atom-economic, regio-, and diastereoselective one-pot …
Number of citations: 8 www.thieme-connect.com
X Sun, J Zhu, H You, B Chen, F Chen - 2021 - researchsquare.com
… centred below 40%, especially when four of additives — benzo[c]isoxazole, ethyl 5-methylisoxazole- 4-carboxylate, ethyl isoxazole-4-carboxylate, and methyl isoxazole-5-carboxylate …
Number of citations: 3 www.researchsquare.com
BA Chalyk, IY Kandaurova, KV Hrebeniuk… - RSC …, 2016 - pubs.rsc.org
A practical multigram metal free synthesis of isoxazole-containing building blocks from commercially available amino acids was elaborated. The key reaction was a regioselective [3 + 2]-…
Number of citations: 32 pubs.rsc.org
J Toman, J Klicnar - Collection of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
… Reaction of methyl isoxazole-5-carboxylate (I) with 1,2diaminobenzene in boiling dimethyl sulphoxide gave 2-cyanomethylene-3-oxo-l,2,3,4-tetrahydroquinoxaline (II) identical with the …
Number of citations: 10 cccc.uochb.cas.cz
AM Arnold - 2021 - mediatum.ub.tum.de
Even though nature is able to impressively create complex cyclic secondary metabolites from linear polyenes, methods to mimic this reactivity in the laboratory are sparse. Harnessing …
Number of citations: 2 mediatum.ub.tum.de

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